2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Description
2-({[4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-methyl group to a 1,2,4-triazole ring substituted with a propenyl (allyl) group and a pyridin-2-yl moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties . Its synthesis typically involves multistep reactions, including cyclization and substitution, to introduce the triazole and benzimidazole components .
Properties
Molecular Formula |
C18H16N6S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H16N6S/c1-2-11-24-17(15-9-5-6-10-19-15)22-23-18(24)25-12-16-20-13-7-3-4-8-14(13)21-16/h2-10H,1,11-12H2,(H,20,21) |
InChI Key |
MCHQDBWILLVKTI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A modified method involves reacting o-phenylenediamine with monochloroacetic acid under acidic reflux conditions (4 N HCl, 3 hours), followed by basification with ammonium hydroxide to precipitate the product. This method yields 2-chloromethyl benzimidazole, a critical intermediate for subsequent functionalization. Recent optimizations have replaced monochloroacetic acid with carbonyl diimidazole to enhance yield (78% → 92%) and reduce side products.
1,2,4-Triazole Ring Formation
The triazole component is synthesized through cyclization reactions. A common approach involves reacting thiosemicarbazides with aldehydes or ketones. For the target compound, 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing N-propargyl thiosemicarbazide with pyridine-2-carboxaldehyde in ethanol under reflux (12 hours, 78°C). Sodium acetate acts as a catalyst, achieving yields of 68–72%. Alternative methods use microwave-assisted cyclization, reducing reaction times to 20 minutes with comparable yields.
Sulfanyl Bridge Construction
The sulfanyl (-S-) bridge connects the benzimidazole and triazole moieties. This is achieved via nucleophilic substitution, where the thiol group of the triazole intermediate reacts with the chloromethyl group of 2-chloromethyl benzimidazole. The reaction proceeds in anhydrous DMF at 60°C for 6 hours, using potassium carbonate as a base to deprotonate the thiol. Yields range from 65% to 73%, depending on the stoichiometry of reactants.
Stepwise Reaction Mechanisms and Conditions
The full synthesis involves sequential reactions, each requiring precise control of parameters. Below is a detailed breakdown:
Synthesis of 2-Chloromethyl-1H-Benzimidazole
Reagents :
-
o-Phenylenediamine (0.1 mol)
-
Monochloroacetic acid (0.1 mol)
-
4 N Hydrochloric acid (50 mL)
Procedure :
-
Reflux the mixture at 100°C for 3 hours.
-
Cool to room temperature and adjust pH to 8–9 with NH₄OH.
-
Filter the precipitate and recrystallize from methanol.
Preparation of 4-(Prop-2-En-1-Yl)-5-(Pyridin-2-Yl)-4H-1,2,4-Triazole-3-Thiol
Reagents :
-
N-Propargyl thiosemicarbazide (0.01 mol)
-
Pyridine-2-carboxaldehyde (0.01 mol)
-
Ethanol (25 mL), sodium acetate (0.5 g)
Procedure :
-
Reflux the mixture at 78°C for 12 hours.
-
Cool, pour into ice water, and extract with ethyl acetate.
-
Dry over Na₂SO₄ and evaporate under vacuum.
Coupling via Sulfanyl Bridge
Reagents :
-
2-Chloromethyl-1H-benzimidazole (0.01 mol)
-
4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol)
-
K₂CO₃ (0.02 mol), DMF (20 mL)
Procedure :
-
Stir the mixture at 60°C for 6 hours under N₂.
-
Quench with water and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, hexane:EtOAc 3:1).
Catalysts and Solvent Systems
The choice of catalysts and solvents significantly impacts reaction efficiency.
Catalyst Optimization
Solvent Effects
-
Ethanol : Preferred for cyclization due to polarity and boiling point.
-
Dichloromethane : Effective for extractions, minimizing emulsion formation.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.21 (m, 4H, benzimidazole-H), 5.98 (m, 1H, propenyl-H).
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
The cyclization of thiosemicarbazides can yield regioisomers. Using bulky substituents (e.g., propargyl groups) directs cyclization to the desired 1,2,4-triazole.
Side Reactions During Coupling
Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under inert atmospheres. Adding radical scavengers like BHT further suppresses oxidation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 4 | 32–38% | 48 | $$$$ |
| One-pot triazole | 3 | 40–45% | 24 | $$$ |
| Microwave-assisted | 3 | 50–55% | 6 | $$ |
Microwave-assisted synthesis reduces time and improves yields but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzimidazole core, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or benzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s triazole and benzimidazole rings allow it to form hydrogen bonds and π-π interactions, facilitating its binding to these targets. This binding can inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural analogs share the 1,2,4-triazole and benzimidazole motifs but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in GPR-17) enhance kinase inhibitory activity .
- Pyridine position : Pyridin-2-yl (as in the target compound) vs. pyridin-4-yl (e.g., in ) affects binding interactions due to differences in nitrogen orientation.
- Sulfanyl-methyl vs. carbamoyl linkages : The sulfanyl-methyl group in the target compound may improve membrane permeability compared to bulkier carbamoyl derivatives .
Biological Activity
The compound 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
1. Synthesis of the Compound
The synthesis of the compound involves several key steps, typically utilizing reactions that incorporate triazole and benzimidazole moieties. The synthetic route often includes:
- Formation of the Triazole Ring : The triazole structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced to enhance biological activity.
- Final Coupling with Benzimidazole : The final step involves coupling the triazole derivative with a benzimidazole moiety to yield the target compound.
2. Biological Activity
The biological activity of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been shown to exhibit significant activity against various bacterial strains and fungi. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 20 | 16 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 15.0 | Cell cycle arrest in G1 phase |
The mechanisms underlying the biological activities of this compound are diverse:
Enzyme Inhibition
Triazole derivatives often act as enzyme inhibitors. This specific compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis, which is crucial for its antifungal activity.
Cytokine Modulation
Studies involving peripheral blood mononuclear cells (PBMC) have demonstrated that the compound can modulate cytokine release. Notably, it significantly reduces TNF-α production while enhancing IL-10 levels, suggesting an anti-inflammatory potential.
4. Case Studies
Several case studies have investigated the pharmacological properties of similar triazole derivatives:
- Study on Antifungal Activity : A study evaluated various triazole derivatives against Candida species, revealing that compounds with a similar structure exhibited potent antifungal effects, supporting the hypothesis that structural modifications can enhance bioactivity .
- Cytokine Release Study : Another research focused on cytokine modulation by triazole derivatives showed that specific substitutions could lead to significant reductions in pro-inflammatory cytokines while promoting anti-inflammatory cytokines .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
The compound is synthesized via multi-step reactions, including condensation and thioether formation. Key steps involve reacting benzimidazole derivatives with triazole-thiol precursors under reflux in solvents like ethanol or DMF. Catalysts (e.g., acids/bases) are selected based on reaction steps. For example, highlights the use of benzimidazole intermediates and triazole-thiols, with solvent optimization (e.g., ethanol for reflux) and catalyst systems (e.g., K₂CO₃). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques confirm the compound’s structure and purity?
Structural confirmation relies on ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis. validated synthesized analogs using these methods, comparing experimental and calculated elemental compositions. Purity is assessed via HPLC, with HRMS providing additional validation. For example, discrepancies in NMR shifts are resolved by repeating experiments and employing computational tools (e.g., DFT for solvent effects) .
Q. What solvents and catalysts are effective in its synthesis?
Polar aprotic solvents (e.g., DMF) enhance thioether bond formation, while ethanol or methanol is used for reflux. Acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) are employed depending on the reaction step. emphasizes solvent polarity’s role in stabilizing intermediates, while notes that ethanol under reflux improves yield .
Advanced Research Questions
Q. How can molecular docking predict this compound’s biological activity?
Molecular docking simulates interactions between the compound and target proteins (e.g., enzymes). Critical parameters include binding affinity, pose, and interaction energy. used AutoDock Vina to compare analogs with known drugs, incorporating ADME analysis for bioavailability. Validation against experimental IC₅₀ values ensures model accuracy .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
Cross-validation with multiple techniques (e.g., HRMS, 2D-NMR) addresses discrepancies. For example, resolved elemental analysis mismatches by repeating syntheses and using HRMS. Computational NMR prediction tools (e.g., Gaussian with solvent models) account for conformational dynamics and solvent effects .
Q. What strategies optimize reaction conditions for yield and stability?
Systematic variation of temperature (e.g., 60–80°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–10 mol%) is critical. highlights pH-controlled stability studies, showing degradation below pH 3. recommends reflux in ethanol with slow reagent addition to minimize by-products .
Q. How to elucidate structure-activity relationships (SAR) for biological targets?
SAR studies involve synthesizing analogs with modified substituents (e.g., triazole-phenyl vs. pyridinyl groups) and testing activity. and demonstrate substituent effects on antimicrobial activity. Computational QSAR models (e.g., CoMFA) correlate electronic/steric parameters with activity trends .
Q. What are effective methods to analyze by-products during synthesis?
By-products are identified via LC-MS and preparative TLC. used HPLC-MS to isolate impurities, while employed recrystallization (DMF/ethanol) to remove unreacted intermediates. Kinetic studies (e.g., varying reaction time) further optimize selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
